Pyranonigrin A
Overview
Description
Pyranonigrin A is a fungal metabolite with antioxidant activity . It is known to scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radicals in a cell-free assay . It also suppresses TNF-α-induced expression of vascular cell adhesion molecule 1 (VCAM-1) in human umbilical vein endothelial cells (HUVECs) .
Synthesis Analysis
The biosynthesis of Pyranonigrin A involves a polyketide synthase and nonribosomal peptide synthetase (PKS-NRPS) hybrid gene cluster . A series of experiments established that only four genes are sufficient to biosynthesize Pyranonigrin A .Molecular Structure Analysis
Pyranonigrin A has a molecular weight of 223.18 Da and a molecular formula of C10H9NO5 . It is derived from four units of acetate and one unit of glycine .Chemical Reactions Analysis
The biosynthesis of Pyranonigrin A involves a PKS-NRPS hybrid enzyme. The PKS module functions iteratively to produce a polyketide chain with mixed degrees of α-methylation and β-reduction during each chain elongation cycle. The NRPS module captures the completed polyketide chain in the form of a thioester and condenses with a specifically activated amino acid to form an amide bond .Physical And Chemical Properties Analysis
Pyranonigrin A is a solid substance . It is soluble in DMSO .Scientific Research Applications
Antioxidative Properties
Pyranonigrins, including Pyranonigrin A, are a family of antioxidative compounds produced by Aspergillus niger, featuring a unique pyrano[2,3-c]pyrrole bicyclic skeleton. Pyranonigrin A has been demonstrated to act as a 1,1-diphenyl-2-picrylhydrazyl radical scavenging reagent, indicating its potential for antioxidative applications. The biosynthesis of Pyranonigrin A involves a polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) hybrid enzyme, derived from four units of acetate and one unit of glycine (Tang, Zou, Yee, & Tang, 2018).
Antimicrobial Activity
A study on Pyranonigrin A isolated from the marine mangrove-derived endophytic fungus Penicillium brocae MA-231 revealed potent activity against a broad spectrum of human-, aqua-, and plant-pathogens. This finding underscores the potential of Pyranonigrin A in developing new antimicrobial agents (Meng, Li, Liu, & Wang, 2015).
Biosynthetic Pathway Insights
Elucidation of the Pyranonigrin A biosynthetic pathway has provided significant insights into the formation of its characteristic fused γ-pyrone core and exo-methylene group. The pathway's activation and subsequent gene knockout studies in Aspergillus niger have led to the isolation of new compounds and proposed a comprehensive biosynthetic pathway for Pyranonigrin A. This research highlights the complex biosynthetic machinery involved and opens avenues for synthetic biology applications (Yamamoto, Tsunematsu, Noguchi, Hotta, & Watanabe, 2015).
Antioxidant Discovery from Hot Springs
A related study identified Pyranonigrin L, another member of the Pyranonigrin family, as a new antioxidant from the hot spring-derived fungus Penicillium adametzii BF-0003. This discovery suggests that similar environments may harbor fungi capable of producing Pyranonigrin A and its derivatives, which hold antioxidative properties. Such findings could lead to the identification of novel antioxidants beneficial for various applications (Uchida, Miyazaki, Yamaguchi, Ishijima, & Tomoda, 2016).
Future Directions
Future studies should examine production of Pyranonigrin A under various temperatures aboard the International Space Station (ISS), as well as its protective nature within the space environment . The microgravity and enhanced irradiation triggered unique molecular responses in the A. niger JSC-093350089 suggesting adaptive responses .
properties
IUPAC Name |
(7R)-3,7-dihydroxy-2-[(E)-prop-1-enyl]-6,7-dihydropyrano[2,3-c]pyrrole-4,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO5/c1-2-3-4-6(12)7(13)5-8(16-4)10(15)11-9(5)14/h2-3,10,12,15H,1H3,(H,11,14)/b3-2+/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OALBJWDVDNROSF-VMZHVLLKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=C(C(=O)C2=C(O1)C(NC2=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=C(C(=O)C2=C(O1)[C@H](NC2=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017485 | |
Record name | Pyranonigrin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyranonigrin A | |
CAS RN |
773855-65-5 | |
Record name | (7R)-6,7-Dihydro-3,7-dihydroxy-2-(1E)-1-propen-1-ylpyrano[2,3-c]pyrrole-4,5-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=773855-65-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyranonigrin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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